molecular formula C13H17N5O B5771616 N-(1-methyl-1H-benzotriazol-5-yl)piperidine-1-carboxamide

N-(1-methyl-1H-benzotriazol-5-yl)piperidine-1-carboxamide

Cat. No.: B5771616
M. Wt: 259.31 g/mol
InChI Key: AIEVMUHJTNJSFT-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-benzotriazol-5-yl)piperidine-1-carboxamide: is a compound that features a benzotriazole moiety linked to a piperidine ring via a carboxamide group. Benzotriazole derivatives are known for their versatile applications in various fields, including medicinal chemistry, material sciences, and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methyl-1H-benzotriazol-5-yl)piperidine-1-carboxamide typically involves the reaction of 1-methyl-1H-benzotriazole with piperidine-1-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the carboxamide bond .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for yield and purity. The process may include steps such as purification by recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The benzotriazole moiety can undergo oxidation reactions, often leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzotriazole derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-benzotriazol-5-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The benzotriazole moiety can form stable coordination compounds with metal ions, which is the basis for its use as a corrosion inhibitor. In biological systems, the compound can interact with enzymes and receptors, potentially inhibiting their activity and leading to antimicrobial or antiviral effects .

Comparison with Similar Compounds

Uniqueness: N-(1-methyl-1H-benzotriazol-5-yl)piperidine-1-carboxamide is unique due to its specific structure, which combines the benzotriazole moiety with a piperidine ring.

Properties

IUPAC Name

N-(1-methylbenzotriazol-5-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O/c1-17-12-6-5-10(9-11(12)15-16-17)14-13(19)18-7-3-2-4-8-18/h5-6,9H,2-4,7-8H2,1H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEVMUHJTNJSFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)N3CCCCC3)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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